molecular formula C19H14ClN5OS B10987016 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

カタログ番号: B10987016
分子量: 395.9 g/mol
InChIキー: PQSMNFHSWQDWRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide (hereafter referred to as the "target compound") is a pyrazole-carboxamide derivative with a molecular formula of C19H14ClN5OS and a molecular weight of 395.9 g/mol . Its structure comprises:

  • A 1-methyl-1H-pyrazole core substituted at position 3 with a 3-chlorophenyl group.
  • A carboxamide linkage at position 5, connecting to a 4-(pyridin-4-yl)-1,3-thiazol-2-yl moiety.

特性

分子式

C19H14ClN5OS

分子量

395.9 g/mol

IUPAC名

5-(3-chlorophenyl)-2-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c1-25-17(10-15(24-25)13-3-2-4-14(20)9-13)18(26)23-19-22-16(11-27-19)12-5-7-21-8-6-12/h2-11H,1H3,(H,22,23,26)

InChIキー

PQSMNFHSWQDWRP-UHFFFAOYSA-N

正規SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

製品の起源

United States

準備方法

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For the target pyrazole, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized as follows:

  • Starting materials : Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1,3-diketone analog) and methylhydrazine.

  • Reaction : Heating under reflux in ethanol catalyzed by nano-ZnO to form the pyrazole core.

  • Regioselectivity : The methyl group at position 1 and the 3-chlorophenyl group at position 3 are fixed by the substituents on the diketone and hydrazine.

  • Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using NaOH/H₂O.

Key conditions :

  • Catalyst: Nano-ZnO (yield: ~95%).

  • Solvent: Ethanol, reflux.

Alternative Route: Acetylenic Ketones and Hydrazines

Pyrazoles can also form via cyclocondensation of acetylenic ketones with hydrazines. For example:

  • Substrate : 3-(3-chlorophenyl)propiolic acid methyl ester.

  • Reagent : Methylhydrazine in the presence of Cu(OTf)₂.

  • Outcome : Direct formation of the pyrazole ring with a carboxylic ester, later hydrolyzed to the acid.

Advantage : Avoids regioselectivity issues associated with diketones.

Synthesis of the Thiazole-Pyridine Unit

Hantzsch Thiazole Synthesis

The 4-(pyridin-4-yl)-1,3-thiazol-2-amine fragment is synthesized via the Hantzsch thiazole method:

  • Components :

    • Thioamide : Pyridine-4-carbothioamide.

    • α-Halo ketone : Chloroacetone.

  • Reaction : Condensation in ethanol under reflux to form the thiazole ring.

  • Amination : The resulting thiazole is aminated at position 2 using NH₄OH and iodine.

Key conditions :

  • Solvent: Ethanol, 80°C.

  • Yield: ~70–80%.

Amide Bond Formation

Carboxylic Acid Activation

The pyrazole-carboxylic acid is activated as an acid chloride or mixed anhydride:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Conditions : Reflux in dichloromethane (DCM) with catalytic DMF.

Coupling with Thiazole-Pyridine Amine

The activated acid reacts with 4-(pyridin-4-yl)-1,3-thiazol-2-amine:

  • Solvent : Dry DCM or THF.

  • Base : Triethylamine (TEA) to scavenge HCl.

  • Temperature : 0°C to room temperature.

  • Yield : ~60–75%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Regioselectivity is critical during pyrazole synthesis. Using methylhydrazine ensures the methyl group occupies position 1, while the 3-chlorophenyl group is introduced via the diketone or acetylenic ketone.

Solvent and Catalyst Impact

  • Nano-ZnO : Enhances reaction rate and yield in cyclocondensation.

  • Copper catalysts : Improve regioselectivity in acetylenic ketone routes.

Purification Techniques

  • Column chromatography : Separates regioisomers (if present).

  • Recrystallization : Ethanol/water mixtures yield high-purity product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalyst/SolventYieldRegioselectivity
Cyclocondensation1,3-Diketone + methylhydrazineNano-ZnO/ethanol95%High
Acetylenic KetonePropiolic ester + methylhydrazineCu(OTf)₂/DCM85%Moderate
Hantzsch ThiazolePyridine-4-carbothioamide + chloroacetoneEthanol75%N/A

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the thiazole and pyrazole rings.

    Reduction products: Reduced forms of the nitro or carbonyl groups.

    Substitution products: Substituted derivatives of the chlorophenyl group.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.71
HepG2 (Liver Cancer)10.50
PC3 (Prostate Cancer)6.20

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is particularly notable for enhancing antibacterial activity.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus31.25
Escherichia coli62.50

These results indicate that the compound could serve as a lead structure for developing new antibiotics.

Anti-inflammatory Properties

Compounds containing pyrazole and thiazole structures have shown promise in reducing inflammation. This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazole and thiazole rings in enhancing biological activity.

Synthesis Overview

  • Formation of Pyrazole Ring : Reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Thiazole Integration : Condensation reactions involving thioamide and α-halo ketones.
  • Final Carboxamide Formation : Acylation of the pyrazole with carboxylic acid derivatives.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Anticancer Activity :
    • A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.
  • Clinical Trials for Inflammatory Disorders :
    • Preliminary trials indicated that thiazole-containing compounds reduced markers of inflammation in patients with rheumatoid arthritis, supporting further investigation into this compound's therapeutic potential.

作用機序

類似の化合物との比較

類似の化合物

  • 3-(4-クロロフェニル)-1-メチル-N-[4-(ピリジン-3-イル)-1,3-チアゾール-2-イル]-1H-ピラゾール-5-カルボキサミド
  • 3-(3-クロロフェニル)-1-メチル-N-[4-(ピリジン-2-イル)-1,3-チアゾール-2-イル]-1H-ピラゾール-5-カルボキサミド

独自性

3-(3-クロロフェニル)-1-メチル-N-[4-(ピリジン-4-イル)-1,3-チアゾール-2-イル]-1H-ピラゾール-5-カルボキサミドの独自性は、その特定の置換パターンにあります。これは、異なる電子特性と立体特性を与え、分子標的への結合親和性と全体的な生物学的活性を左右します。これらの特性により、さらなる研究開発のための貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives with Thiazole/Pyridine Substituents

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
  • Structure : Features a pyrazole core with 4-methyl , 5-(4-chlorophenyl) , and 1-(2,4-dichlorophenyl) groups. The carboxamide links to a 3-pyridylmethyl substituent .
  • Biological Activity: Acts as a cannabinoid CB1 receptor antagonist with IC50 = 0.139 nM, attributed to the dichlorophenyl and pyridylmethyl groups enhancing hydrophobic interactions .
  • Crystallography: Monoclinic crystal system (P21/c) with unit cell dimensions a=9.0032 Å, b=20.1001 Å, c=11.4664 Å, and β=92.003° .
Parameter Target Compound 5-(4-Chlorophenyl)...-3-carboxamide
Molecular Weight 395.9 g/mol 471.76 g/mol
Key Substituents 3-Chlorophenyl, thiazole 2,4-Dichlorophenyl, 3-pyridylmethyl
Bioactivity (IC50) Not reported 0.139 nM (CB1 antagonist)
Crystallographic System Not reported Monoclinic (P21/c)
3-(3-Chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
  • Structure : Isomeric to the target compound, with a pyridin-3-yl group instead of pyridin-4-yl on the thiazole ring .
  • Implications : Pyridine positional isomerism (3- vs. 4-substitution) may influence electronic properties and binding orientation in biological targets.

Pyrazole-Carboxamides with Varied Aryl Groups

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
  • Structure : Includes analogs with phenyl , 4-fluorophenyl , and p-tolyl groups on the pyrazole core .
  • Physical Properties :
    • Melting points range from 123–183°C , influenced by substituent electronegativity (e.g., 3d with 4-fluorophenyl: mp 181–183°C ) .
    • Yields: 62–71% , dependent on steric and electronic effects during synthesis .
Compound Substituents (R1, R2) Mp (°C) Yield (%)
3a Phenyl, phenyl 133–135 68
3d Phenyl, 4-fluorophenyl 181–183 71
Target 3-Chlorophenyl, thiazole Not reported Not reported

Thiazole-Linked Analogs

6-Chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide
  • Structure: Combines a thiazole ring with pyridin-4-yl and cyclohexylamino groups .
  • Key Feature: The cyclohexylamino group introduces conformational flexibility and basicity, contrasting with the target’s rigid pyridin-4-yl-thiazole system.

Research Findings and Implications

  • Bioactivity : The CB1 antagonist activity of ’s compound highlights the importance of halogenated aryl groups and pyridine linkages in receptor binding. The target compound’s thiazole-pyridin-4-yl system may optimize π-π interactions in similar targets.
  • Synthetic Trends : Carboxamide coupling methods (e.g., EDCI/HOBt in DMF ) are widely used for pyrazole derivatives, suggesting scalable routes for the target compound.
  • Structural Insights : Crystallographic data (e.g., ) underscores the role of hydrogen bonding (N–H···O/N interactions) in stabilizing molecular conformations, which could guide the target’s drug design .

生物活性

The compound 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14ClN5O(Molecular Weight 343.77 g mol)\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{5}\text{O}\quad (\text{Molecular Weight }343.77\text{ g mol})

This compound features a chlorophenyl group, a methyl group, a pyridine ring, and a thiazole moiety, which contribute to its biological properties.

Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazole compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, compounds similar to this one have demonstrated inhibition of Aurora-A kinase and cyclin-dependent kinases (CDK) .
  • Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-70.08Antiproliferative
Hep-23.25Cytotoxicity
A54926Growth inhibition
NCI-H4600.95Induced autophagy

These results indicate that the compound is particularly potent against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It has been suggested that the presence of the thiazole moiety enhances anti-inflammatory activity by modulating pathways associated with inflammation .

Case Studies and Research Findings

  • Inhibition of Tumor Growth : A study involving a series of pyrazole derivatives reported that compounds with similar structures to this one inhibited tumor growth in xenograft models. The efficacy was linked to their ability to target specific signaling pathways involved in cell proliferation .
  • Selectivity Against Cancer Cell Lines : Research has shown that this compound selectively targets cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, it demonstrated high selectivity against leukemia cell lines with GI50 values significantly lower than those observed for normal cells .
  • Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways while also inhibiting angiogenesis by blocking VEGF signaling pathways .

Q & A

Q. What are the key synthetic strategies for preparing 3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole and thiazole precursors. A common approach includes:

Cyclocondensation : Formation of the pyrazole core using substituted hydrazines and β-keto esters/amides (e.g., ethyl acetoacetate derivatives) under acidic or basic conditions .

Thiazole Coupling : Introduction of the thiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 2-aminothiazole derivatives with carboxylic acid chlorides or activated esters .

Chlorophenyl Incorporation : Electrophilic aromatic substitution or Suzuki-Miyaura coupling for introducing the 3-chlorophenyl group .
Key challenges: Avoiding regioisomeric byproducts during pyrazole formation and ensuring high yield in cross-coupling steps.

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and spatial arrangement (e.g., monoclinic system with P21/c symmetry, as seen in related pyrazole-thiazole hybrids) .
  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with computed spectra. For example, the pyrazole C=O group typically resonates at ~165–170 ppm in 13C^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C19_{19}H14_{14}ClN5_{5}OS: 411.07).

Advanced Research Questions

Q. What computational methods are suitable for predicting bioactivity and target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like carbonic anhydrase or kinases. For example, pyrazole-thiazole hybrids often bind to hydrophobic pockets via π-π stacking (pyridinyl-thiazole) and hydrogen bonding (carboxamide) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How can contradictory data in SAR studies for this compound be resolved?

Contradictions often arise from assay variability or unaccounted off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .
  • Crystallographic Evidence : Resolve binding modes of active vs. inactive analogs (e.g., compare interactions with carbonic anhydrase active sites) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., Cl substitution at meta-position enhances potency by 2–3 fold vs. para) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of carboxamide) to enhance membrane permeability .
  • Co-Crystallization : Improve aqueous solubility via co-formers (e.g., cyclodextrins) without altering activity .
  • LogP Adjustment : Modify substituents (e.g., replace pyridinyl with morpholinyl) to achieve logP <3, balancing hydrophilicity and permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} impacts kinase inhibition assays) .
  • Control for Purity : Use HPLC-validated samples (>95% purity) to exclude batch-to-batch variability .
  • Replicate Key Findings : Cross-validate results in ≥3 independent labs using shared protocols .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating anticancer activity?

  • Cell Panel Screening : Test against NCI-60 cell lines to identify tissue-specific efficacy.
  • Mechanistic Profiling : Use flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage for apoptosis; phospho-ERK for kinase inhibition) .
  • Resistance Studies : Generate resistant cell lines via chronic exposure (e.g., 6–8 weeks at IC50_{50}/2) to identify compensatory pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。